molecular formula C11H8IN3OS2 B12456042 2-iodo-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

2-iodo-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

Cat. No.: B12456042
M. Wt: 389.2 g/mol
InChI Key: TYJOEXWJTSCMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-IODOBENZOYL)-3-(1,3-THIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the iodobenzoyl and thiazolyl groups in the molecule suggests potential unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-IODOBENZOYL)-3-(1,3-THIAZOL-2-YL)THIOUREA typically involves the reaction of 2-iodobenzoyl chloride with 1,3-thiazol-2-ylthiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-IODOBENZOYL)-3-(1,3-THIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl-thiazolylthioureas, while oxidation can produce sulfonyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: Investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Material Science: Exploring its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-IODOBENZOYL)-3-(1,3-THIAZOL-2-YL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodobenzoyl and thiazolyl groups could facilitate binding to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzoyl)-3-(1,3-thiazol-2-yl)thiourea
  • 1-(2-Bromobenzoyl)-3-(1,3-thiazol-2-yl)thiourea
  • 1-(2-Fluorobenzoyl)-3-(1,3-thiazol-2-yl)thiourea

Uniqueness

1-(2-IODOBENZOYL)-3-(1,3-THIAZOL-2-YL)THIOUREA is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C11H8IN3OS2

Molecular Weight

389.2 g/mol

IUPAC Name

2-iodo-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C11H8IN3OS2/c12-8-4-2-1-3-7(8)9(16)14-10(17)15-11-13-5-6-18-11/h1-6H,(H2,13,14,15,16,17)

InChI Key

TYJOEXWJTSCMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=CS2)I

Origin of Product

United States

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